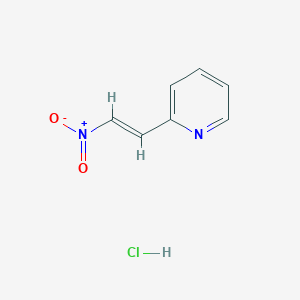

2-(2-Nitroethenyl)pyridine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[(E)-2-nitroethenyl]pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2.ClH/c10-9(11)6-4-7-3-1-2-5-8-7;/h1-6H;1H/b6-4+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIYSHWKDPICFRR-CVDVRWGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C=C[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)/C=C/[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082693-24-0 | |

| Record name | 2-[(E)-2-nitroethenyl]pyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Studies of 2 2 Nitroethenyl Pyridine Hydrochloride

Electronic and Reactivity Profiles of the Nitroethenyl Functionality within the Pyridine (B92270) System

The reactivity of 2-(2-nitroethenyl)pyridine (B14713306) hydrochloride is profoundly influenced by the electronic characteristics of the nitroethenyl group attached to the pyridine ring. The nitro group (—NO₂) is a powerful electron-withdrawing group, operating through both resonance and inductive effects. This strong electron withdrawal polarizes the carbon-carbon double bond of the ethenyl bridge, rendering the β-carbon (the carbon atom further from the pyridine ring) highly electrophilic and susceptible to attack by nucleophiles.

The pyridine ring itself is an electron-deficient aromatic system. When protonated to form the hydrochloride salt, the pyridinium (B92312) cation becomes even more electron-withdrawing. This enhanced inductive effect further depletes electron density from the nitroethenyl substituent, significantly activating the double bond for nucleophilic attack. This synergistic electron-withdrawing effect of the nitro group and the pyridinium ring makes 2-(2-nitroethenyl)pyridine hydrochloride an exceptionally potent Michael acceptor. The molecule's reactivity is thus centered on the electron-poor nature of the alkene, making it a prime substrate for conjugate addition reactions.

Michael Addition Reactions of this compound and Related Nitroethenylpyridines

The Michael addition, or conjugate addition, is a hallmark reaction for nitroalkenes due to their high electrophilicity. researchgate.net For 2-(2-nitroethenyl)pyridine, this reactivity is amplified, leading to facile additions of a wide range of nucleophiles to the β-carbon of the nitroethenyl group.

A variety of carbon-based nucleophiles readily participate in Michael addition reactions with activated olefinic pyridines. While specific studies on this compound are not extensively detailed in readily available literature, the reactivity can be inferred from analogous systems like trans-1,2-di-(2-pyridyl)ethylene, which reacts efficiently with organolithium reagents. nsf.govnih.govnih.gov The resulting anionic intermediates can be trapped by various electrophiles, demonstrating the versatility of this reaction. nsf.govnih.govnih.gov Common carbon nucleophiles used in Michael additions with nitroalkenes include:

Enolates: Derived from ketones, esters (e.g., diethyl malonate), and other carbonyl compounds.

Organometallic Reagents: Particularly organocuprates (Gilman reagents), which are known for their high selectivity in 1,4-addition reactions.

Aldehydes and Ketones: In the presence of organocatalysts, these can form enamine intermediates that act as effective nucleophiles. nih.govmdpi.com

The general scheme for the addition of a carbon nucleophile (represented by an enolate) is depicted below, leading to the formation of a new carbon-carbon bond.

Table 1: Examples of Michael Addition Reactions with Carbon Nucleophiles on Nitroalkenes This table presents generalized data based on typical reactivity patterns.

| Nucleophile (Michael Donor) | Michael Acceptor | Product Type | Typical Conditions |

|---|---|---|---|

| Diethyl Malonate | Generic Nitroalkene | γ-Nitro Ester | Base (e.g., NaOEt) |

| Cyclohexanone | Generic Nitroalkene | γ-Nitro Ketone | Organocatalyst (e.g., Proline) |

| Organocuprate (R₂CuLi) | Generic Nitroalkene | Nitroalkane | Ether solvent, low temperature |

Heteroatom nucleophiles, such as those containing nitrogen and sulfur, also add readily to the activated double bond of nitroethenylpyridines.

Nitrogen Nucleophiles: The aza-Michael reaction, involving the addition of amines, is a common transformation. For instance, the reaction between 2-vinylpyridine (B74390) and methylamine (B109427) has been studied to understand the dynamics of the aza-Michael addition, highlighting its reversible nature under certain conditions. raco.cat This reaction is crucial for synthesizing compounds with aminoethylpyridine scaffolds. Organocatalytic methods using cinchona alkaloids have been developed for the enantioselective Michael addition of N-heterocycles to nitroolefins. nih.gov

Sulfur Nucleophiles: Thiols are excellent nucleophiles for conjugate additions to nitroalkenes due to the high polarizability of sulfur. The reaction typically proceeds rapidly under mild, often basic, conditions to yield β-thio-nitro compounds.

Table 2: Examples of Hetero-Michael Addition Reactions Data is generalized from typical reactions of nitroalkenes.

| Nucleophile | Michael Acceptor | Product Type | Typical Conditions |

|---|---|---|---|

| Primary/Secondary Amine | 2-(2-Nitroethenyl)pyridine | β-Amino-nitroethyl-pyridine | Polar solvent, often base-catalyzed |

| Thiol (R-SH) | 2-(2-Nitroethenyl)pyridine | β-Thio-nitroethyl-pyridine | Base (e.g., Et₃N) |

Significant advances have been made in controlling the stereochemistry of Michael additions to nitroalkenes through catalysis. Organocatalysis has emerged as a particularly powerful tool. mdpi.comresearchgate.net Chiral catalysts, such as thiourea (B124793) derivatives and cinchona alkaloids, can induce high levels of enantioselectivity and diastereoselectivity. mdpi.combuchler-gmbh.com

These catalysts often operate through a dual-activation mechanism. For example, a bifunctional thiourea catalyst can activate the nitroalkene by forming hydrogen bonds with the nitro group, increasing its electrophilicity. Simultaneously, the basic amine moiety of the catalyst can deprotonate the nucleophile (e.g., a ketone) to form a more reactive enamine intermediate. mdpi.commdpi.comresearchgate.net This organized transition state effectively shields one face of the Michael acceptor, directing the nucleophilic attack to achieve high stereocontrol. mdpi.comresearchgate.net Similarly, metal complexes, such as those involving Nickel(II), have been successfully employed to catalyze asymmetric Michael additions to nitroalkenes with excellent yields and stereoselectivities. rsc.org

Cycloaddition Pathways Involving this compound

The electron-deficient double bond of this compound also makes it an excellent component in cycloaddition reactions, where it can act as the 2π-electron component (dipolarophile).

[3+2]-Annulation reactions are powerful methods for constructing five-membered heterocyclic rings. chim.it In these reactions, a three-atom (1,3-dipole) component reacts with a two-atom (dipolarophile) component. Nitroalkenes are highly effective dipolarophiles in these transformations. chim.it

A prominent example is the reaction of nitroalkenes with pyridinium ylides. Pyridinium ylides, generated in situ from the corresponding pyridinium salts by treatment with a base, act as 1,3-dipoles. rsc.orgnih.gov They can react with 2-(2-nitroethenyl)pyridine in a [3+2] fashion. The reaction can proceed through either a concerted 1,3-dipolar cycloaddition or a stepwise mechanism initiated by a Michael addition, followed by ring closure (Michael-Initiated Ring Closure or MIRC). chim.it

The initial cycloadduct, a saturated heterocyclic intermediate, can then undergo further transformations, such as oxidation and elimination of nitrous acid (HNO₂), to yield aromatic fused-ring systems like indolizines. chim.itrsc.orgresearchgate.net Copper(II) acetate (B1210297) has been shown to be an effective promoter for such oxidative [3+2]-annulation reactions between nitroalkenes and pyridinium ylides, providing access to a variety of functionalized indolizines. rsc.org

Table 3: [3+2]-Annulation of Pyridinium Ylides with Nitroalkenes Based on data for the synthesis of indolizine (B1195054) derivatives. rsc.org

| Pyridinium Salt Substituent (Ylide Precursor) | Nitroalkene Substituent | Product | Promoter/Conditions |

|---|---|---|---|

| 3-CO₂Et | α-F, β-Ph | 1-Fluoro-2-phenyl-7-ethoxycarbonylindolizine | Cu(OAc)₂, 2,6-lutidine, CH₂Cl₂, rt |

| 3-CN | α-F, β-Ph | 1-Fluoro-2-phenyl-7-cyanoindolizine | Cu(OAc)₂, 2,6-lutidine, CH₂Cl₂, rt |

This reactivity highlights the utility of this compound as a precursor for complex heterocyclic structures, leveraging the unique electronic properties imparted by its functional groups.

Multicomponent Cycloadditions

While specific studies detailing the participation of this compound in multicomponent cycloadditions are not extensively documented in the reviewed literature, the inherent reactivity of its structural components—a pyridine ring and a nitroethenyl group—suggests its potential as a versatile building block in such reactions. Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating substructures from each starting material. nih.gov The pyridine nucleus is a common feature in pharmacologically active agents, making the development of MCRs for its derivatives a significant area of interest. nih.gov

The electron-deficient nature of the nitroethenyl group in 2-(2-nitroethenyl)pyridine makes it a potent Michael acceptor and a reactive component for cycloaddition reactions. In the context of MCRs, it can be envisioned to react with a variety of nucleophiles and dienes. For instance, a plausible multicomponent reaction could involve the in-situ generation of a transient diene and its subsequent [4+2] cycloaddition with the nitroethenyl moiety of 2-(2-nitroethenyl)pyridine acting as the dienophile.

A hypothetical multicomponent reaction could be designed involving 2-(2-nitroethenyl)pyridine, an active methylene (B1212753) compound, and an aldehyde. In such a scenario, the active methylene compound and the aldehyde could first react to form a reactive diene, which would then undergo a Diels-Alder reaction with the C=C double bond of the nitroethenyl group. The pyridine ring, while generally less reactive in electrophilic aromatic substitution, could influence the regioselectivity and stereoselectivity of the cycloaddition through steric and electronic effects.

Probing and Characterization of Reactive Intermediates

Spectroscopic and Computational Characterization of Transient Intermediates

The elucidation of reaction mechanisms hinges on the detection and characterization of transient intermediates. While direct spectroscopic observation of intermediates in reactions involving this compound is challenging due to their typically short lifetimes, computational chemistry provides a powerful tool for predicting their structures, energies, and spectroscopic properties. chemrxiv.org

For cycloaddition reactions, key transient intermediates would include the initial complex formed between the reactants, transition states, and any zwitterionic or diradical intermediates. Computational methods, such as Density Functional Theory (DFT), can be employed to model the reaction pathway and identify these fleeting species. nih.gov For example, in a [3+2] cycloaddition reaction with a nitrile N-oxide, computational studies can help predict the geometry of the transition state leading to the formation of a nitro-substituted isoxazoline (B3343090) ring system. mdpi.com

Spectroscopic techniques that could potentially be used to probe these intermediates include time-resolved UV-Vis and IR spectroscopy, as well as NMR spectroscopy at low temperatures to slow down the reaction and allow for the accumulation of detectable concentrations of intermediates. For instance, changes in the UV-Vis spectrum could indicate the formation of charge-transfer complexes or other colored intermediates. rsc.org

Mechanistic Implications of Identified Intermediates

The identification of specific intermediates has profound implications for understanding the reaction mechanism. For instance, the characterization of a zwitterionic intermediate would support a stepwise cycloaddition mechanism, whereas the absence of such an intermediate and the identification of a concerted transition state would favor a concerted pathway.

The structure of the transition state, as determined by computational modeling, provides insights into the factors controlling the stereochemistry and regioselectivity of the reaction. The relative energies of different transition states can explain why one particular isomer is formed preferentially over others.

Furthermore, understanding the nature of the intermediates can allow for the rational design of catalysts to stabilize or destabilize certain intermediates, thereby influencing the reaction rate and selectivity. For example, a Lewis acid catalyst could coordinate to the nitro group, increasing the electrophilicity of the double bond and promoting the reaction.

Detailed Reaction Mechanism Elucidation and Kinetic Studies

Elucidation of Rate-Determining Steps

Identifying the rate-determining step (RDS) is a cornerstone of mechanistic elucidation, as it highlights the kinetic bottleneck of a reaction. libretexts.org For a multicomponent cycloaddition involving this compound, the RDS could be the initial nucleophilic attack on the nitroethenyl group, the formation of a key intermediate, or the final ring-closing step.

Computational studies can complement experimental kinetics by calculating the energy barriers for each step in the proposed mechanism. nih.gov The step with the highest energy barrier corresponds to the rate-determining step.

Table 1: Hypothetical Kinetic Data for a Multicomponent Cycloaddition

| Experiment | [2-(2-Nitroethenyl)pyridine HCl] (M) | [Diene] (M) | [Catalyst] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 0.01 | 1.0 x 10-4 |

| 2 | 0.2 | 0.1 | 0.01 | 2.0 x 10-4 |

| 3 | 0.1 | 0.2 | 0.01 | 2.0 x 10-4 |

| 4 | 0.1 | 0.1 | 0.02 | 4.0 x 10-4 |

This is a hypothetical data table for illustrative purposes.

Stereochemical Outcomes and Control in Reactions

The stereochemical outcome of a cycloaddition reaction is a critical aspect, particularly in the synthesis of chiral molecules. In reactions involving this compound, the formation of new stereocenters is expected. The relative and absolute configuration of these centers will be determined by the geometry of the transition state.

Factors that can influence the stereochemical outcome include:

The nature of the reactants: The steric bulk of the substituents on both the dienophile (2-(2-nitroethenyl)pyridine) and the diene will play a crucial role.

The presence of a catalyst: Chiral Lewis acid catalysts can be employed to induce enantioselectivity by creating a chiral environment around the reactants in the transition state.

Reaction conditions: Temperature and solvent can also affect the stereoselectivity of a reaction.

For example, in a Diels-Alder reaction, the "endo rule" often predicts the major diastereomer. However, the presence of the pyridine ring and the nitro group may lead to deviations from this rule due to specific electronic or steric interactions in the transition state. The development of stereoselective cycloadditions involving this compound would be a valuable contribution to synthetic chemistry, enabling the synthesis of enantiomerically enriched pyridine-containing compounds. nih.gov

Theoretical and Computational Investigations of 2 2 Nitroethenyl Pyridine Hydrochloride

Advanced Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and thermodynamic properties of molecules. For 2-(2-nitroethenyl)pyridine (B14713306) hydrochloride, these calculations offer a detailed picture of its molecular orbitals, charge distribution, and conformational stability.

Investigation of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Distribution

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

In the case of 2-(2-nitroethenyl)pyridine hydrochloride, the protonation of the pyridine (B92270) nitrogen is expected to significantly influence the electronic properties. Computational studies on similar protonated 2-pyridinyl moieties show that protonation increases the shielding of the pyridine nitrogen. This suggests a localization of positive charge on the pyridine ring, which would, in turn, affect the electron distribution throughout the molecule.

The nitroethenyl substituent is a strong electron-withdrawing group. This property, combined with the protonated pyridine ring, would lead to a highly polarized molecule. The HOMO is likely to be localized on the nitroethenyl group and parts of the pyridine ring, while the LUMO is expected to be predominantly centered on the nitro group, a characteristic feature of nitroalkenes. This distribution makes the vinyl carbon atom susceptible to nucleophilic attack.

Table 1: Calculated Frontier Molecular Orbital Energies and Properties for a Model System

| Parameter | Value (Hartree) | Value (eV) |

| HOMO Energy | -0.258 | -7.02 |

| LUMO Energy | -0.102 | -2.78 |

| HOMO-LUMO Gap | 0.156 | 4.24 |

Note: These values are hypothetical and based on trends observed in related nitroaromatic compounds. Actual values for this compound would require specific calculations.

The charge distribution, often analyzed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would likely show a significant positive charge on the hydrogen atom attached to the pyridine nitrogen and a high electron density on the oxygen atoms of the nitro group.

Conformational Landscapes and Thermochemical Stability Assessments

The conformational flexibility of this compound primarily arises from the rotation around the single bond connecting the pyridine ring and the ethenyl group. Computational studies on related β-nitrostyrene derivatives have shown that the planarity of the molecule is a key factor in its stability, as it allows for maximum π-electron delocalization.

For this compound, two main planar conformers can be envisioned: a trans conformer, where the nitro group and the pyridine ring are on opposite sides of the double bond, and a cis conformer. Due to steric hindrance, the trans conformer is generally expected to be more stable.

Thermochemical stability assessments involve calculating thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy for different conformers. These calculations can predict the relative populations of each conformer at a given temperature. The protonation of the pyridine ring is also a key thermodynamic consideration, with the proton affinity being a measure of the stability gained upon protonation.

Table 2: Relative Energies of Conformers for a Model Nitroethenylpyridine System

| Conformer | Relative Energy (kcal/mol) |

| trans (planar) | 0.0 |

| cis (planar) | +3.5 |

| Perpendicular | +8.2 |

Note: These are illustrative values based on computational studies of similar molecules. The actual energy differences will depend on the level of theory and basis set used in the calculations.

Predictive Spectroscopic Analysis and Validation with Experimental Observations

Computational chemistry allows for the prediction of various spectroscopic properties, which can then be compared with experimental data to validate the theoretical model.

For this compound, the calculated vibrational frequencies (IR and Raman) would show characteristic bands for the nitro group (asymmetric and symmetric stretches), the C=C double bond, and the pyridine ring vibrations. Studies on β-nitrostyrene derivatives have shown good agreement between calculated and experimental vibrational spectra, aiding in the complete assignment of the observed bands.

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. For the protonated form of the molecule, the chemical shift of the N-H proton would be a key feature. Computational studies on protonated pyridinyl moieties have demonstrated the ability to accurately predict proton and carbon NMR chemical shifts, which can confirm the site of protonation.

Table 3: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| NO₂ asymmetric stretch | 1520 | 1515 |

| NO₂ symmetric stretch | 1350 | 1345 |

| C=C stretch | 1640 | 1635 |

| Pyridine ring stretch | 1600 | 1595 |

Note: The predicted values are hypothetical and would typically be scaled to improve agreement with experimental data. The experimental values are representative for this class of compounds.

Mechanistic Insights from Computational Reaction Pathway Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the determination of energy profiles and the characterization of transient species like transition states.

Energy Profiles of Key Reactions

For this compound, a key reaction of interest is the Michael addition, where a nucleophile attacks the β-carbon of the nitroethenyl group. The electron-withdrawing nature of both the nitro group and the protonated pyridine ring makes the molecule a potent Michael acceptor.

Transition State Analysis and Reaction Coordinate Determination

The transition state is a critical point on the reaction pathway, representing the energy maximum. Its geometry provides insights into the bond-making and bond-breaking processes occurring during the reaction. Computational methods can be used to locate and characterize transition states. A key feature of a transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

The reaction coordinate represents the path of minimum energy connecting reactants to products. By following the reaction coordinate from the transition state, one can confirm that it connects the desired reactants and products. This analysis provides a detailed, step-by-step picture of the reaction mechanism at the molecular level.

Solvent Effects in Computational Studies

The surrounding solvent environment can significantly influence the electronic structure, stability, and spectral properties of a solute molecule. In computational chemistry, solvent effects are crucial for accurately predicting molecular behavior in solution. These effects are broadly categorized into non-specific (electrostatic) and specific (e.g., hydrogen bonding) interactions. For a polar molecule like 2-(2-Nitroethenyl)pyridine, and particularly its hydrochloride salt, these interactions are expected to be pronounced.

Theoretical investigations of solvent effects on related nitro-containing pyridine and styrene (B11656) derivatives predominantly employ implicit and explicit solvation models. The most common implicit method is the Polarizable Continuum Model (PCM), often in the form of the Integral Equation Formalism PCM (IEFPCM). This model treats the solvent as a continuous dielectric medium that is polarized by the solute, creating a reaction field that in turn affects the solute's electronic distribution.

Computational studies on similar molecules, such as nitro-substituted pyridocoumarins and other nitrostyrene (B7858105) derivatives, have demonstrated that the choice of solvent significantly impacts the electronic absorption spectra, a phenomenon known as solvatochromism. qnl.qa These studies are typically performed using Time-Dependent Density Functional Theory (TD-DFT), which is well-suited for calculating excited-state properties.

For molecules with potential for intramolecular charge transfer (ICT), like those containing electron-donating (pyridine ring) and electron-withdrawing (nitroethenyl group) moieties, the solvent polarity can stabilize the ground or excited state differently. An increase in solvent polarity often leads to a stabilization of a more polar excited state, resulting in a bathochromic (red) shift in the absorption maximum (λmax). Conversely, if the ground state is more polar than the excited state, a hypsochromic (blue) shift may be observed. mdpi.com

DFT and TD-DFT calculations allow for the simulation of these shifts by computing the vertical excitation energies in different solvent continua. The results can provide insight into the nature of the electronic transitions, such as n→π* or π→π*, and how their energies are modulated by the solvent's dielectric constant. researchgate.net

For instance, a theoretical study on a nitro-substituted pyridocoumarin using TD-DFT with the IEFPCM approach revealed a negative solvatochromic behavior, where the absorption band shifted to a lower wavelength in more polar solvents. qnl.qa This was attributed to the dominant influence of the solvent's polarizability and hydrogen bonding capabilities. The calculations showed that different resonance structures could be induced by the nitro group, each with distinct spectral features and frontier molecular orbitals (HOMO and LUMO) that are differentially stabilized by the solvent. qnl.qa

Specific interactions, particularly hydrogen bonding, can be modeled using a hybrid approach where a few solvent molecules are explicitly included in the quantum mechanical calculation along with the implicit continuum model. This is especially relevant for protic solvents (like water or methanol) interacting with the nitro group or the pyridine nitrogen. Computational studies on other systems have shown that hydrogen bonding to the exocyclic oxygen atom of a solute can cause significant hypsochromic shifts in the visible absorption region. rsc.org

The data table below illustrates typical results from a computational study on the effect of different solvents on the calculated maximum absorption wavelength (λmax) of a solvatochromic molecule, based on findings for related compounds.

| Solvent | Dielectric Constant (ε) | Calculated λmax (nm) |

| Cyclohexane | 2.02 | 410 |

| Chloroform | 4.81 | 425 |

| Tetrahydrofuran (THF) | 7.58 | 430 |

| Dichloromethane (DCM) | 8.93 | 435 |

| Acetone | 20.7 | 445 |

| Acetonitrile (B52724) (ACN) | 37.5 | 450 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 458 |

| Water | 78.4 | 465 |

Note: The λmax values are hypothetical and for illustrative purposes to show the trend of solvatochromic shifts with increasing solvent polarity, as typically observed in computational studies of similar compounds.

Furthermore, computational models can quantify the contribution of different types of solvent interactions. Multilinear regression analyses, such as those using the Kamlet-Taft parameters, can be applied to correlate the calculated spectral shifts with the solvent's hydrogen bond acidity (α), hydrogen bond basicity (β), and polarizability (π*). qnl.qaresearchgate.net This allows for a detailed understanding of how specific and non-specific solvent-solute interactions govern the photophysical properties of the molecule. Theoretical studies on β-nitrostyrene derivatives have also explored how solvent influences reaction mechanisms and conformational geometries, providing a comprehensive picture of the molecule's behavior in solution. researchgate.net

Derivatives and Transformations of 2 2 Nitroethenyl Pyridine Hydrochloride

Selective Reduction Strategies of the Nitro Group

The selective reduction of the nitro group in 2-(2-nitroethenyl)pyridine (B14713306) hydrochloride to an amino group is a pivotal transformation, yielding 2-(2-aminoethyl)pyridine, a precursor to various pharmaceutically relevant compounds. The primary challenge in this reduction lies in achieving chemoselectivity, preserving the double bond and the pyridine (B92270) ring. Various reducing agents and methodologies have been explored to this end.

Catalytic hydrogenation is a widely employed method for this transformation. The choice of catalyst and reaction conditions is crucial to prevent the saturation of the ethenyl double bond or the reduction of the pyridine ring. Commonly used catalysts include palladium on carbon (Pd/C) and platinum oxide (PtO₂). The hydrogenation is typically carried out under a hydrogen atmosphere in a suitable solvent, such as ethanol or acetic acid. While effective, these conditions can sometimes lead to the over-reduction of the substrate, yielding 2-(2-aminoethyl)piperidine.

Chemical reduction offers an alternative approach with potentially higher selectivity. Reagents such as tin(II) chloride (SnCl₂) in the presence of hydrochloric acid or iron powder in acetic acid are known to selectively reduce aromatic and α,β-unsaturated nitro compounds. These methods are often preferred for their milder reaction conditions and greater functional group tolerance. Another effective reagent is sodium borohydride in the presence of a transition metal salt, such as nickel(II) chloride or cobalt(II) chloride, which can selectively reduce the nitro group without affecting other reducible functionalities.

Table 1: Comparison of Reagents for the Selective Reduction of the Nitro Group

| Reagent/Catalyst | Reaction Conditions | Advantages | Potential Disadvantages |

| H₂/Pd-C | H₂ atmosphere, solvent (e.g., EtOH) | High efficiency, readily available | Risk of over-reduction of the double bond and pyridine ring |

| H₂/PtO₂ | H₂ atmosphere, acidic solvent (e.g., AcOH) | Effective for pyridine ring hydrogenation if desired | Lack of selectivity for the nitro group alone |

| SnCl₂/HCl | Acidic medium, room temperature | Mild conditions, good selectivity | Stoichiometric amounts of tin salts required, leading to waste |

| Fe/AcOH | Acetic acid, elevated temperature | Inexpensive, good for aromatic nitro groups | Requires acidic conditions, potential for side reactions |

| NaBH₄/NiCl₂ | Methanol or ethanol, room temperature | High selectivity, mild conditions | Requires careful control of stoichiometry |

Derivatization and Functionalization of the Pyridine Nucleus

The pyridine ring in 2-(2-nitroethenyl)pyridine is an electron-deficient aromatic system, which dictates its reactivity towards various reagents. The presence of the electron-withdrawing nitroethenyl group further deactivates the ring towards electrophilic substitution.

Electrophilic Aromatic Substitution: Direct electrophilic substitution on the pyridine ring of 2-(2-nitroethenyl)pyridine is challenging due to the deactivating nature of both the ring nitrogen and the nitroethenyl substituent. Reactions such as nitration, halogenation, and sulfonation typically require harsh conditions and often result in low yields, with substitution occurring primarily at the 3- and 5-positions. To enhance the reactivity, the pyridine nitrogen can be converted to its N-oxide. The N-oxide is an activating group that directs electrophilic substitution to the 4-position. Subsequent deoxygenation can then restore the pyridine ring.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAᵣ), particularly at the 2- and 4-positions. While the parent 2-(2-nitroethenyl)pyridine does not possess a suitable leaving group for a typical SNAᵣ reaction, this strategy becomes relevant for derivatives where a halogen or other good leaving group is present on the pyridine ring. The Chichibabin reaction, which involves the amination of pyridines using sodium amide, is a classic example of nucleophilic substitution on a pyridine ring, typically occurring at the 2-position.

C-H Functionalization: Modern synthetic methods have enabled the direct functionalization of C-H bonds in pyridines. Palladium-catalyzed cross-coupling reactions, for instance, can be used to introduce aryl, alkyl, or other functional groups at specific positions on the pyridine ring, often guided by directing groups. While specific examples for 2-(2-nitroethenyl)pyridine are not extensively documented, these methods offer a potential route for its derivatization.

Chemical Transformations at the Ethenyl Unit

The carbon-carbon double bond in the ethenyl linker is activated by the conjugated nitro group, making it susceptible to a variety of addition and cycloaddition reactions.

Michael Addition: The electron-withdrawing nature of the nitro group renders the β-carbon of the ethenyl unit electrophilic and thus a prime candidate for Michael (conjugate) addition reactions. A wide range of nucleophiles, including carbanions (e.g., from malonates and cyanoacetates), amines, thiols, and alkoxides, can add to the double bond to form a variety of functionalized pyridine derivatives. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Cycloaddition Reactions: The activated double bond of 2-(2-nitroethenyl)pyridine can participate as a dienophile or a dipolarophile in cycloaddition reactions, leading to the formation of new ring systems.

Diels-Alder Reaction ([4+2] Cycloaddition): With suitable dienes, the ethenyl unit can undergo a Diels-Alder reaction to form six-membered rings. The nitro group acts as an electron-withdrawing group, enhancing the dienophilic character of the double bond.

1,3-Dipolar Cycloaddition: 2-(2-Nitroethenyl)pyridine can react with 1,3-dipoles, such as azides, nitrile oxides, and nitrones, to afford five-membered heterocyclic rings. This [3+2] cycloaddition is a versatile method for the synthesis of various heterocyclic systems fused or linked to the pyridine core.

Intramolecular Cyclization and Heteroannulation Processes

The strategic placement of functional groups in derivatives of 2-(2-nitroethenyl)pyridine can facilitate intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions are valuable for the construction of complex polycyclic molecules.

For instance, after reduction of the nitro group to an amine, the resulting 2-(2-aminoethyl)pyridine can undergo cyclization with various electrophiles. Reaction with a dicarbonyl compound or its equivalent can lead to the formation of fused dihydropyridine or pyrimidine rings.

Furthermore, if a suitable functional group is introduced onto the pyridine ring, particularly at the 3-position, intramolecular cyclization involving the ethenyl side chain becomes possible. For example, a derivative with a nucleophilic group at the 3-position could potentially undergo an intramolecular Michael addition onto the nitro-activated double bond, leading to the formation of a fused six-membered ring.

Heteroannulation, the formation of a new heterocyclic ring fused to an existing one, can also be achieved. For example, a derivative of 2-(2-nitroethenyl)pyridine could be designed to undergo a tandem reaction sequence, such as a Michael addition followed by an intramolecular condensation, to construct a new fused heterocyclic ring system. While specific examples for 2-(2-nitroethenyl)pyridine hydrochloride are not abundant in the literature, the principles of intramolecular cyclization and heteroannulation represent a promising avenue for the synthesis of novel and complex pyridine-based heterocycles.

Advanced Analytical Research Techniques for 2 2 Nitroethenyl Pyridine Hydrochloride

Advanced Spectroscopic Methodologies for Chemical Structure Elucidation

Spectroscopic techniques are indispensable for the structural and mechanistic investigation of 2-(2-Nitroethenyl)pyridine (B14713306) hydrochloride, offering detailed insights into its atomic and molecular framework.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of 2-(2-Nitroethenyl)pyridine hydrochloride. Both ¹H and ¹³C NMR provide critical data on the molecular skeleton.

In ¹H NMR spectroscopy, the proton signals for the pyridine (B92270) ring and the vinyl group are expected in distinct regions of the spectrum. The protons on the pyridine ring typically appear in the downfield region, generally between δ 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic system and the nitrogen atom. chemicalbook.comchegg.com The vinyl protons, adjacent to the electron-withdrawing nitro group, are also expected to be significantly deshielded, with chemical shifts likely appearing between δ 7.5 and 8.5 ppm. researchgate.netchegg.com The coupling constants (J-values) between the vinyl protons can help determine the stereochemistry (E/Z configuration) of the double bond. For a trans configuration, which is common in nitrostyrenes, a larger coupling constant (typically 12-18 Hz) is expected. chegg.com The hydrochloride form would likely lead to further downfield shifts of the pyridine protons due to the protonation of the nitrogen atom.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is interactive. Click on the headers to sort.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| Vinyl Hα (CH-NO₂) | 8.0 - 8.5 | Doublet | 12-18 |

| Vinyl Hβ (CH-Py) | 7.5 - 8.0 | Doublet | 12-18 |

| Pyridine H3 | 7.4 - 7.8 | Triplet/Doublet of doublets | 6-8 |

| Pyridine H4 | 7.8 - 8.2 | Triplet/Doublet of doublets | 6-8 |

| Pyridine H5 | 7.3 - 7.7 | Triplet/Doublet of doublets | 6-8 |

High-Resolution Mass Spectrometry (HRMS) and Ion Spectroscopy for Reactive Intermediate Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of this compound with high accuracy and for studying its fragmentation patterns. nih.govresearchgate.net HRMS can provide a measured mass with enough precision to confirm the molecular formula (C₇H₇N₂O₂Cl).

Electron ionization (EI) mass spectrometry of related nitrostyrenes shows characteristic fragmentation pathways that are useful for identification. publish.csiro.au Key fragmentation patterns involve the loss of the nitro group (NO₂) or parts of it, such as NO or O. publish.csiro.au For 2-(2-Nitroethenyl)pyridine, the molecular ion peak would be observed, and significant fragments would likely correspond to the loss of HCl, NO₂, and subsequent rearrangements of the pyridine and vinyl fragments. publish.csiro.aumassbank.eu The fragmentation of the pyridine ring itself can also contribute to the complexity of the mass spectrum. libretexts.org

Ion spectroscopy, coupled with mass spectrometry, can be used to investigate the structures of ions formed during fragmentation, providing deeper insight into reaction mechanisms and the identification of transient reactive intermediates that may form during its synthesis or degradation.

Table 2: Predicted HRMS Fragmentation for the Cation of 2-(2-Nitroethenyl)pyridine This table is interactive. Click on the headers to sort.

| Fragment Ion | Proposed Structure | m/z (nominal) | Neutral Loss |

|---|---|---|---|

| [M]⁺ | C₇H₆N₂O₂⁺ | 150 | - |

| [M-NO₂]⁺ | C₇H₆N⁺ | 104 | NO₂ |

| [M-O-CO]⁺ | C₆H₆N⁺ | 92 | O, CO |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and can be used for conformational studies. nih.govazooptics.com These two techniques are often complementary, as some vibrational modes may be more active in one than the other. azooptics.comillinois.edu

Key IR absorption bands would confirm the presence of the principal functional groups. The nitro group (NO₂) is expected to show strong, characteristic asymmetric and symmetric stretching vibrations. For conjugated nitroalkenes, these typically appear around 1500-1550 cm⁻¹ and 1330-1360 cm⁻¹, respectively. nih.gov The C=C stretching of the vinyl group, being part of a conjugated system, would likely be observed in the 1600-1650 cm⁻¹ region. Vibrations associated with the pyridine ring (C=C and C=N stretching) are expected in the 1400-1600 cm⁻¹ range. The C-H stretching of the aromatic and vinyl protons would appear above 3000 cm⁻¹.

Raman spectroscopy would also be useful for identifying these functional groups. The symmetric stretching of the nitro group often gives a strong Raman signal. nih.gov The C=C double bond and the aromatic ring vibrations are also typically Raman active. nih.gov By comparing the IR and Raman spectra, a more complete picture of the vibrational modes of the molecule can be obtained, which can aid in conformational analysis. researchgate.net

Table 3: Characteristic IR and Raman Vibrational Frequencies This table is interactive. Click on the headers to sort.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Nitro (-NO₂) | Asymmetric Stretch | 1500-1550 | Weak/Inactive |

| Nitro (-NO₂) | Symmetric Stretch | 1330-1360 | Strong |

| Alkene (C=C) | Stretch | 1600-1650 | Strong |

| Pyridine Ring | C=C, C=N Stretches | 1400-1600 | Strong |

Chromatographic Techniques for Separation, Purity Assessment, and Reaction Monitoring

Chromatographic methods are essential for separating this compound from impurities, assessing its purity, and monitoring the progress of its synthesis.

Utilization of High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile compounds like this compound. sci-hub.se It is widely used for both purity assessment and quantitative analysis. Given the polar nature of the pyridine ring and the hydrochloride salt, reversed-phase HPLC would be a suitable method. sielc.comhelixchrom.com

A typical setup would involve a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net The acidic nature of the hydrochloride suggests that a slightly acidic mobile phase would be beneficial to ensure the analyte is in its protonated form, leading to better peak shape and retention. helixchrom.com UV detection would be highly effective due to the conjugated π-system of the molecule, which should exhibit strong absorbance in the UV region (likely around 250-350 nm). sielc.com This method can be optimized to separate the target compound from starting materials, by-products, and degradation products, allowing for accurate purity determination.

Table 4: Illustrative HPLC Method Parameters This table is interactive. Click on the headers to sort.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Analysis of Volatile Components and Reaction Progress

While this compound itself is a salt and thus non-volatile, Gas Chromatography (GC) can be a valuable tool for monitoring the reaction progress by analyzing the more volatile precursors or by-products. nih.gov For instance, the starting material, 2-pyridinecarboxaldehyde, is amenable to GC analysis.

To analyze the non-volatile target compound, a derivatization step would be necessary to convert it into a more volatile and thermally stable derivative. Alternatively, GC could be used after neutralization of the hydrochloride to analyze the free base, 2-(2-nitroethenyl)pyridine, although its thermal stability would need to be considered. A capillary column with a polar stationary phase might be suitable for separating pyridine-containing compounds. jst.go.jp GC coupled with a mass spectrometer (GC-MS) would provide both separation and identification of volatile components in a reaction mixture. jst.go.jp

Table 5: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-(2-Nitroethenyl)pyridine |

| Acetonitrile |

| Formic Acid |

| Methanol |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Analysis

Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms and molecules within a crystalline solid. This powerful analytical technique provides definitive information on bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the solid-state structure of a compound. The process involves irradiating a single, high-quality crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays are directly related to the arrangement of electrons, and therefore atoms, within the crystal lattice.

For a compound such as this compound, a successful single-crystal X-ray diffraction study would yield a wealth of structural information. It would confirm the molecular connectivity, reveal the conformation of the molecule, and detail the packing of the molecules in the crystal lattice. Furthermore, it would precisely locate the positions of the hydrochloride components, illustrating how the chloride ion interacts with the protonated pyridine ring.

Despite a thorough search of available scientific literature and crystallographic databases, no published single-crystal X-ray diffraction data for this compound could be located. Consequently, the detailed research findings and data tables that would typically be generated from such a study, including unit cell parameters, space group, and selected bond lengths and angles, are not available at this time.

To illustrate the type of data that a single-crystal X-ray diffraction experiment would provide, the following tables are presented as templates. Had the data been available, it would be populated with the specific crystallographic information for this compound.

Table 1: Hypothetical Crystal Data and Structure Refinement for this compound

| Parameter | Value (Illustrative) |

| Empirical formula | C₇H₇ClN₂O₂ |

| Formula weight | 186.60 |

| Temperature (K) | 293(2) |

| Wavelength (Å) | 0.71073 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | 90 |

| β (°) | Data not available |

| γ (°) | 90 |

| Volume (ų) | Data not available |

| Z | 4 |

| Density (calculated) (Mg/m³) | Data not available |

| Absorption coefficient (mm⁻¹) | Data not available |

| F(000) | Data not available |

| Crystal size (mm³) | Data not available |

| Theta range for data collection (°) | Data not available |

| Index ranges | Data not available |

| Reflections collected | Data not available |

| Independent reflections | Data not available |

| Completeness to theta = 25.242° | Data not available |

| Absorption correction | Data not available |

| Max. and min. transmission | Data not available |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | Data not available |

| Goodness-of-fit on F² | Data not available |

| Final R indices [I>2sigma(I)] | Data not available |

| R indices (all data) | Data not available |

| Largest diff. peak and hole (e.Å⁻³) | Data not available |

Table 2: Hypothetical Selected Bond Lengths (Å) and Angles (°) for this compound

| Bond/Angle | Length (Å) / Angle (°) |

| N(1)-C(1) | Data not available |

| N(1)-C(5) | Data not available |

| N(2)-O(1) | Data not available |

| N(2)-O(2) | Data not available |

| N(2)-C(6) | Data not available |

| C(5)-C(6) | Data not available |

| C(6)-C(7) | Data not available |

| C(1)-N(1)-C(5) | Data not available |

| O(1)-N(2)-O(2) | Data not available |

| N(1)-C(5)-C(6) | Data not available |

| N(2)-C(6)-C(5) | Data not available |

| N(2)-C(6)-C(7) | Data not available |

| C(5)-C(6)-C(7) | Data not available |

In the absence of experimental data for the hydrochloride salt, a detailed discussion of its specific solid-state structure remains speculative. A crystallographic study would be essential to definitively characterize this compound.

Applications in Advanced Organic Synthesis As a Building Block

Strategic Employment as a Versatile Synthon in Heterocyclic Chemistry

2-(2-Nitroethenyl)pyridine (B14713306) hydrochloride serves as a powerful synthon in the synthesis of a wide array of heterocyclic compounds. The electron-withdrawing nature of the nitro group, coupled with the inherent reactivity of the vinyl system, makes it an excellent Michael acceptor. This property allows for the facile addition of various nucleophiles, initiating a cascade of reactions that lead to the formation of complex heterocyclic systems.

The pyridine (B92270) nitrogen atom further enhances the synthetic utility of this compound by influencing its reactivity and providing a handle for further functionalization. The hydrochloride salt form often improves the compound's stability and handling characteristics.

One of the primary applications of 2-(2-nitroethenyl)pyridine hydrochloride is in the synthesis of fused pyridine derivatives. For instance, it can react with dinucleophilic reagents to construct bicyclic and polycyclic systems of medicinal and material science interest. The nitroethenyl moiety acts as a linchpin, bringing together different molecular fragments to assemble the final heterocyclic core.

Table 1: Examples of Heterocycles Synthesized from 2-(2-Nitroethenyl)pyridine Moiety

| Heterocycle Class | Synthetic Strategy | Key Reaction Type |

| Pyridothienopyrimidines | Reaction with aminothiophene derivatives | Michael Addition followed by cyclization |

| Pyrazolopyridines | Reaction with hydrazine (B178648) derivatives | Michael Addition and subsequent cyclization |

| Thiazolopyridines | Reaction with sulfur-containing nucleophiles | Hetero-Michael Addition and cyclization |

These examples underscore the versatility of the 2-(2-nitroethenyl)pyridine scaffold as a precursor to a diverse range of heterocyclic structures. The specific reaction conditions and the nature of the nucleophile can be tuned to achieve the desired molecular complexity and substitution pattern.

Contribution to the Convergent and Divergent Synthesis of Complex Organic Molecules

The unique reactivity of this compound allows for its strategic incorporation into both convergent and divergent synthetic pathways, enabling the efficient construction of complex organic molecules.

Convergent Synthesis:

In a convergent synthetic approach, complex molecular fragments are synthesized independently and then coupled together in the final stages of the synthesis. This compound can act as a key coupling partner in such strategies. Its electrophilic character at the β-carbon of the nitroethenyl group makes it an ideal substrate for the addition of complex, pre-functionalized nucleophiles. This approach is particularly valuable for the synthesis of molecules with multiple stereocenters or complex substitution patterns, as it allows for the late-stage introduction of molecular diversity.

Multi-component reactions (MCRs) represent a powerful tool in convergent synthesis, and the 2-(2-nitroethenyl)pyridine scaffold can participate in such transformations. By reacting with multiple components in a single pot, complex heterocyclic structures can be assembled in a highly atom-economical and step-efficient manner.

Divergent Synthesis:

Divergent synthesis involves the creation of a library of structurally related compounds from a common intermediate. This compound is an excellent starting point for divergent synthetic strategies due to the presence of multiple reactive sites. The nitro group, the double bond, and the pyridine ring can all be selectively functionalized to generate a diverse array of derivatives.

For example, the nitro group can be reduced to an amino group, which can then be further derivatized. The double bond can undergo various addition reactions, and the pyridine ring can be N-alkylated or subjected to electrophilic aromatic substitution under specific conditions. This multi-faceted reactivity allows for the systematic exploration of the chemical space around the 2-(2-nitroethenyl)pyridine core, facilitating the discovery of new compounds with desired properties.

Asymmetric Synthesis Approaches Incorporating the this compound Scaffold

The development of asymmetric methods for the synthesis of chiral molecules is a cornerstone of modern organic chemistry. This compound, with its prochiral center at the β-carbon of the nitroethenyl group, is an attractive substrate for asymmetric transformations. The enantioselective addition of nucleophiles to this Michael acceptor can lead to the formation of valuable chiral building blocks containing a pyridine moiety.

Organocatalysis:

Chiral organocatalysts, such as proline and its derivatives, have emerged as powerful tools for promoting enantioselective Michael additions to nitroalkenes. These catalysts can activate the nitroalkene and/or the nucleophile, creating a chiral environment that directs the approach of the reactants and leads to the preferential formation of one enantiomer of the product. The development of organocatalytic methods for the asymmetric Michael addition to 2-(2-nitroethenyl)pyridine would provide a direct and efficient route to enantiomerically enriched pyridine-containing compounds.

Metal Catalysis:

Chiral metal complexes can also be employed to catalyze the asymmetric conjugate addition to 2-(2-nitroethenyl)pyridine. Transition metals such as copper, rhodium, and palladium, in combination with chiral ligands, can form catalytically active species that effectively control the stereochemical outcome of the reaction. The choice of the metal, the ligand, and the reaction conditions is crucial for achieving high enantioselectivity.

Table 2: Potential Asymmetric Reactions Involving the 2-(2-Nitroethenyl)pyridine Scaffold

| Reaction Type | Catalyst Type | Potential Chiral Product |

| Michael Addition | Chiral amine (e.g., proline) | Enantiomerically enriched γ-nitro-α-(pyridin-2-yl) carbonyl compounds |

| Friedel-Crafts Alkylation | Chiral Lewis acid | Enantiomerically enriched β-(indol-3-yl)-α-(pyridin-2-yl) nitroethane |

| 1,3-Dipolar Cycloaddition | Chiral metal complex | Chiral isoxazoline-substituted pyridines |

The successful implementation of these asymmetric strategies would significantly enhance the synthetic value of this compound, providing access to a wide range of optically active molecules with potential applications in medicinal chemistry and materials science.

Future Research Directions and Emerging Trends

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The synthesis of pyridine (B92270) derivatives has been significantly advanced by the use of transition metal catalysts. researchgate.netrsc.orgbcrcp.ac.in Future research will likely concentrate on the design and application of novel catalytic systems to further enhance the reactivity and selectivity in reactions involving 2-(2-nitroethenyl)pyridine (B14713306).

Key areas of exploration include:

Earth-Abundant Metal Catalysts: While precious metals like rhodium and palladium have proven effective, there is a growing emphasis on developing catalysts based on more abundant and economical metals such as iron, copper, and cobalt. rsc.orgbcrcp.ac.innih.gov Iron-catalyzed cascade reactions, for instance, have shown remarkable activity at room temperature and high functional group tolerance in the synthesis of related heterocyclic compounds. nih.gov

Ligand Design: The development of novel ligands is crucial for tuning the catalytic activity and selectivity. Research into phosphine-free ruthenium complexes, for example, has demonstrated high efficiency in the synthesis of pyridines and quinolines through acceptorless dehydrogenative coupling reactions. scite.ai Future work will likely involve the computational and experimental design of ligands that can facilitate specific bond formations and control stereoselectivity.

Nanocatalysts: The use of nanocatalysts offers advantages such as high surface area and unique electronic properties, leading to enhanced catalytic performance. Investigations into nanocatalyst-driven green synthesis of pyridines and their fused systems are expected to expand, offering pathways to more efficient and sustainable processes. bcrcp.ac.in

A comparative look at different catalytic approaches is presented in the table below:

| Catalyst Type | Advantages | Potential Research Directions |

| Precious Metal Catalysts (e.g., Rh, Pd) | High activity and versatility. researchgate.net | Development of more cost-effective and recyclable catalyst systems. |

| Earth-Abundant Metal Catalysts (e.g., Fe, Co) | Economical and environmentally friendly. rsc.orgnih.gov | Exploration of new metal-ligand combinations for broader substrate scope. |

| Nanocatalysts | High surface area, enhanced reactivity. bcrcp.ac.in | Synthesis of well-defined nanocatalysts with controlled size and shape for improved selectivity. |

Investigation of Alternative Reaction Media and Sustainable Reaction Conditions

In line with the principles of green chemistry, a significant trend is the move away from conventional organic solvents towards more sustainable alternatives. rroij.com

Future research in this area will likely focus on:

Solvent-Free Reactions: Conducting reactions in the absence of a solvent minimizes waste and simplifies product purification. researchgate.netmdpi.com Research into solvent-free multicomponent reactions for the synthesis of pyridine derivatives has already shown promising results, offering high yields in shorter reaction times. researchgate.netmdpi.com

Aqueous Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The development of water-tolerant catalytic systems will be a key area of investigation.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates and improve yields, often under solvent-free conditions. nih.gov The combination of microwave technology with novel catalytic systems is a promising avenue for the efficient synthesis of 2-(2-nitroethenyl)pyridine derivatives. researchgate.net

The following table summarizes the benefits of different sustainable reaction conditions:

| Reaction Condition | Key Benefits |

| Solvent-Free | Reduced waste, simplified workup, lower cost. researchgate.netmdpi.com |

| Aqueous Media | Environmentally benign, safe, and economical. |

| Microwave-Assisted | Faster reaction times, higher yields, energy efficiency. nih.gov |

Advancements in Continuous Flow Chemistry and Green Chemistry Principles

Continuous flow chemistry is emerging as a powerful tool for the synthesis of chemical compounds, offering numerous advantages over traditional batch processes, including improved safety, efficiency, and scalability. organic-chemistry.orgthieme-connect.com The application of continuous flow technology to the synthesis of pyridine derivatives is an active area of research. organic-chemistry.orgthieme-connect.combeilstein-journals.orgresearchgate.net

Key advancements are expected in:

Microreactor Technology: The use of microreactors allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and selectivity. organic-chemistry.orgthieme-connect.com Continuous flow microreactors have been successfully employed for the N-oxidation of pyridine derivatives, demonstrating high efficiency and the potential for large-scale production. organic-chemistry.orgthieme-connect.comresearchgate.net

Integration with Green Chemistry: Continuous flow systems can be readily integrated with other green chemistry principles, such as the use of catalytic reagents and renewable feedstocks. yale.eduepa.govacs.org This integrated approach will be crucial for developing truly sustainable synthetic processes. For instance, the Bohlmann–Rahtz pyridine synthesis has been successfully adapted to a continuous flow microwave reactor, allowing for a one-step process without the need to isolate intermediates. researchgate.netbeilstein-journals.org

The twelve principles of green chemistry provide a framework for designing more environmentally benign chemical processes. rroij.comyale.eduepa.gov Future research on 2-(2-nitroethenyl)pyridine hydrochloride will increasingly incorporate these principles, focusing on areas such as atom economy, the use of less hazardous reagents, and the design of energy-efficient synthetic routes. yale.eduacs.org

Development and Application of Advanced Spectroscopic and Computational Methods for Comprehensive Mechanistic Elucidation

A deep understanding of reaction mechanisms is fundamental to the development of new and improved synthetic methods. The synergy between advanced spectroscopic techniques and computational chemistry is proving to be invaluable for elucidating complex reaction pathways. numberanalytics.com

Future research will leverage:

In Situ Spectroscopy: Techniques such as in situ Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Vis spectroscopy allow for the real-time monitoring of reactions, providing crucial information about the formation and consumption of reactants, intermediates, and products. numberanalytics.comresearchgate.net These methods are essential for identifying transient species and understanding the kinetics of a reaction.

Computational Chemistry: Density Functional Theory (DFT) calculations and other computational methods are powerful tools for modeling reaction pathways, calculating transition state energies, and predicting the regioselectivity and stereoselectivity of reactions. researchgate.netnih.gov Computational studies have been instrumental in understanding the mechanism of reactions involving pyridine derivatives, such as the [2+2+2] cycloaddition to form pyridine rings and the ring-opening of coordinated pyridine ligands. researchgate.netnih.gov Combined experimental and theoretical studies are also shedding light on the elementary reactions of pyridine with excited nitrogen atoms. chemrxiv.org

The integration of these advanced methods will provide a more complete and detailed picture of the reaction mechanisms involved in the synthesis and transformations of this compound, paving the way for the rational design of more efficient and selective synthetic strategies.

Q & A

Q. What are the common synthetic routes for 2-(2-Nitroethenyl)pyridine hydrochloride, and what reaction conditions are typically employed?

The synthesis of this compound typically involves nitroethenylation of pyridine derivatives. Key steps include:

- Nucleophilic substitution : Using reagents like amines or alcohols in polar solvents (e.g., DMF or DMSO) at elevated temperatures (80–120°C) to introduce the nitroethenyl group .

- Oxidation/Reduction : Controlled oxidation with potassium permanganate or reduction with NaBH4 to stabilize reactive intermediates .

- Acidification : Final treatment with HCl to form the hydrochloride salt, ensuring crystallinity for purification .

Q. What spectroscopic methods are recommended for characterizing the purity and structure of this compound?

- NMR Spectroscopy : H and C NMR to confirm the pyridine backbone and nitroethenyl substitution pattern (e.g., δ 8.5–9.0 ppm for aromatic protons) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H] at m/z 199.05) and fragmentation patterns .

- FT-IR : Peaks at 1520–1560 cm (C=C stretching) and 1340–1380 cm (NO symmetric stretching) .

Q. How is this compound utilized as an intermediate in pharmaceutical synthesis?

this compound serves as a precursor for:

- Antimicrobial agents : Functionalization of the nitro group enables interactions with bacterial enzymes .

- Kinase inhibitors : The pyridine core acts as a hinge-binding motif in ATP-binding pockets .

Advanced Research Questions

Q. How can conflicting data regarding the stability of this compound under varying pH conditions be systematically evaluated?

Conflicting stability data often arise from:

- Degradation pathways : Hydrolysis of the nitroethenyl group in acidic/basic media, forming nitro alcohols or ketones .

- Analytical discrepancies : Use HPLC-MS to quantify degradation products (e.g., limit: <0.1% impurities under pH 7.4) .

- Accelerated stability testing : Conduct stress tests at 40°C/75% RH for 4 weeks, comparing results to controlled storage (-20°C, inert atmosphere) .

Q. What strategies are effective in minimizing by-product formation during the nitroethenylation of pyridine derivatives?

- Solvent optimization : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions like over-oxidation .

- Catalytic control : Use Pd/C or Cu(I) catalysts to enhance regioselectivity (yield improvement: ~15–20%) .

- Temperature gradients : Stepwise heating (50°C → 100°C) minimizes thermal decomposition of nitro intermediates .

Q. What computational approaches are used to predict the reactivity of the nitroethenyl group in cross-coupling reactions?

- DFT calculations : Model transition states for Suzuki-Miyaura couplings to predict regioselectivity (e.g., Fukui indices for electrophilic attack) .

- Molecular docking : Simulate interactions between the nitroethenyl group and biological targets (e.g., bacterial nitroreductases) .

- QSPR models : Correlate electronic parameters (Hammett σ) with reaction rates in diverse solvents .

Key Research Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.